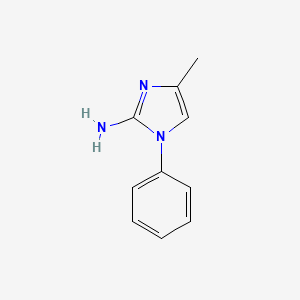

4-methyl-1-phenyl-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-methyl-1-phenylimidazol-2-amine |

InChI |

InChI=1S/C10H11N3/c1-8-7-13(10(11)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) |

InChI Key |

MBKBPWQLWPEWJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=N1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1 Phenyl 1h Imidazol 2 Amine

Established Synthetic Routes to Substituted Imidazole-2-amines

The synthesis of the imidazole-2-amine core is a well-documented area of heterocyclic chemistry. The primary challenge lies in the controlled construction of the five-membered ring with the desired substitution pattern. Various strategies have been developed to achieve this, focusing on the formation of key carbon-nitrogen and carbon-carbon bonds that define the imidazole (B134444) scaffold.

Cyclization Reactions for Imidazole Ring Construction

The foundational approach to imidazole synthesis involves the cyclization of acyclic precursors that contain the necessary atoms to form the heterocyclic ring. These methods are often classified by the type of reaction used to close the ring.

A widely utilized and robust method for synthesizing 2-aminoimidazoles is the condensation of an α-haloketone with a guanidine (B92328) derivative. researchgate.netresearchgate.net In this reaction, the guanidine moiety serves as the N-C-N fragment that will become the N1, C2, and N3 atoms of the imidazole ring, including the C2-amino group. The α-haloketone provides the C4 and C5 carbon atoms.

The reaction is often sensitive to pH, and the use of unprotected guanidine can lead to the formation of by-products. researchgate.net To circumvent these issues, protected guanidines such as acetylguanidine or Boc-protected guanidine are frequently employed, yielding an intermediate that is subsequently deprotected. researchgate.net Significant process optimization has led to more scalable and environmentally benign protocols. For instance, conducting the condensation in a mixed aqueous-organic solvent system like aqueous tetrahydrofuran (B95107) (THF) with a mild base such as potassium bicarbonate has been shown to produce 2,4-disubstituted imidazoles in excellent yields (>95% purity) without the need for column chromatography or toxic solvents like chloroform. researchgate.netorgsyn.org

| α-Haloketone Precursor | Guanidine/Amidine Derivative | Key Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-1-phenylethan-1-one | Acetylguanidine | DMF, room temperature | N-(4-phenyl-1H-imidazol-2-yl)acetamide | researchgate.net |

| Generic α-Bromo Ketone | Generic Amidine | Aqueous THF, K2CO3, reflux | 2,4-Disubstituted Imidazole | researchgate.netorgsyn.org |

| 2-Bromo-(2-fluorophenyl)ethanone | Formamide | Not specified | 4-(2-Fluorophenyl)-1H-imidazole | nih.gov |

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds like substituted imidazoles in a single synthetic operation. isca.meacs.org These one-pot reactions combine three or more starting materials, minimizing waste and reducing the number of purification steps. The classic Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt), is a foundational example of this approach.

Modern MCRs have expanded upon this concept, utilizing a diverse range of starting materials to generate highly substituted imidazoles. isca.me For instance, the one-pot condensation of benzil (B1666583) (a 1,2-diketone), a substituted aldehyde, ammonium acetate (B1210297), and a primary amine can be catalyzed by mild acids like p-toluenesulfonic acid (PTSA) to afford tetra-substituted imidazoles in high yields. isca.me Another MCR approach involves the reaction of imines, acid chlorides, and N-nosyl imines, mediated by a phosphonite, to construct the imidazole ring via a regioselective cycloaddition. acs.org The van Leusen imidazole synthesis is another prominent MCR that uses tosylmethyl isocyanide (TosMIC), an aldehyde, and an amine to produce 1,4- or 1,5-disubstituted imidazoles. mdpi.com

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Benzil (1,2-diketone) | Substituted Aldehyde | Ammonium Acetate | Aniline (optional) | p-Toluenesulfonic acid (PTSA) | Tri- or Tetra-substituted Imidazoles | isca.me |

| Imine | Acid Chloride | N-nosyl imine | - | PPh(catechyl) | Highly Substituted Imidazoles | acs.org |

| Tosylmethyl isocyanide (TosMIC) | Aldehyde | Primary Amine | - | Base (e.g., K2CO3) | 1,4- or 1,5-Disubstituted Imidazoles | mdpi.com |

| Aldehydes | Amines | Isocyanides | - | Silver(I) acetate (optional) | Substituted 2-Imidazolines (can oxidize to imidazoles) | acs.org |

The use of transition-metal catalysts has opened new avenues for the synthesis of imidazoles, often proceeding under mild conditions with high efficiency and selectivity. rsc.org Various metals, including copper, rhodium, gold, and iron, have been shown to catalyze the formation of the imidazole ring from diverse precursors. rsc.orgbeilstein-journals.orgchim.it

Copper-catalyzed reactions are particularly common and versatile. For example, CuI can catalyze a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to form imidazo[1,2-a]pyridines. beilstein-journals.org Other copper-catalyzed methods include the [3 + 2] cycloaddition of precursors to form the five-membered ring using oxygen as a clean oxidant. organic-chemistry.org Rhodium(II) catalysts can react with 1-sulfonyl triazoles and nitriles to yield imidazoles through rhodium iminocarbenoid intermediates. organic-chemistry.org Gold catalysts are effective in activating carbon-carbon triple bonds, facilitating the cyclization of propargyl amidines to form 2-fluoroalkyl imidazole derivatives. chim.it

| Metal Catalyst | Substrates | Reaction Type | Reference |

|---|---|---|---|

| Copper (CuI) | Aldehydes, 2-Aminopyridines, Terminal Alkynes | Three-component domino reaction | beilstein-journals.org |

| Copper (CuCl2·2H2O) | Terminal Alkynes, Amidines | Regioselective di-amination | organic-chemistry.org |

| Rhodium (Rh(II)) | 1-Sulfonyl Triazoles, Nitriles | Reaction via rhodium iminocarbenoids | organic-chemistry.org |

| Gold (Ph3AuCl/AgSbF6) | Propargyl Amidines | Cyclization via alkyne activation | chim.it |

| Iron (FeCl3)/Iodine | Amidines, Chalcones | Aerobic oxidative coupling | organic-chemistry.org |

Regioselective Synthesis Approaches for Imidazole-2-amine Isomers

The choice of precursors is the primary method for controlling regiochemistry. In the reaction between N-monosubstituted amidines and asymmetric synthons like 2-halo-3-alkoxy-2-propenals, high regioselectivity for 1,2,5-trisubstituted imidazoles over the 1,2,4-isomers can be achieved. lookchem.com Similarly, intramolecular factors can direct the reaction pathway. For instance, the presence of a 2-hydroxyaryl group on an imine precursor has been shown to control the reaction with aromatic aldehydes, guiding it toward the regioselective formation of specific 2-aryl-1-(2-hydroxyaryl)-1H-imidazole derivatives, likely through a self-catalyzed hydrogen atom shift that prevents alternative reaction pathways. nih.govacs.org

Precursor Compound Design and Reactant Selection for 4-methyl-1-phenyl-1H-imidazol-2-amine Synthesis

The synthesis of the specific target compound, this compound, requires a deliberate selection of starting materials to ensure the precise placement of the phenyl group at the N1 position, the methyl group at the C4 position, and the amine group at the C2 position. Applying the principles of the established condensation reaction described in section 2.1.1.1 provides a clear and logical synthetic route.

To achieve this specific substitution pattern, the following precursors are required:

N-Phenylguanidine : This reactant is essential as it provides three key elements of the final structure. The phenyl-substituted nitrogen atom becomes the N1 atom of the imidazole ring, establishing the 1-phenyl substituent. The central carbon and the second nitrogen atom of the guanidine core form the C2 and N3 atoms, respectively, with the exocyclic amino group becoming the required 2-amine.

A Halomethyl Ketone : To introduce the 4-methyl group, an α-haloketone with the appropriate structure is needed. The reactant must be a three-carbon α-haloketone, specifically 1-chloro- or 1-bromopropan-2-one (also known as chloroacetone (B47974) or bromoacetone). During the condensation and cyclization, the carbonyl carbon of this ketone becomes C4 of the imidazole ring (bearing the methyl group), and the α-carbon bearing the halogen becomes the C5 atom.

The reaction between N-phenylguanidine and 1-halopropan-2-one would directly lead to the formation of the this compound scaffold.

| Precursor Compound | Chemical Structure | Role in Synthesis | Resulting Moiety in Final Product |

|---|---|---|---|

| N-Phenylguanidine | C6H5-NH-C(=NH)-NH2 | Provides the N1-C2-N3 backbone and the C2-amino group. Introduces the N1-phenyl substituent. | 1-Phenyl, 2-Amine, N1, C2, N3 atoms |

| 1-Halopropan-2-one (e.g., Bromoacetone) | CH3-C(=O)-CH2Br | Provides the C4-C5 backbone of the imidazole ring. Introduces the C4-methyl substituent. | 4-Methyl, C4, C5 atoms |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The synthesis of 2-aminoimidazoles, including derivatives like this compound, often involves the reaction of α-haloketones with guanidine or its derivatives. However, these reactions can be plagued by the formation of significant amounts of by-products and low yields, necessitating careful optimization of reaction conditions. researchgate.net Research into the synthesis of the closely related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, provides significant insights into optimizing the production of such scaffolds. researchgate.netresearchgate.net

A key step in the synthesis is the cyclization reaction between an α-haloketone (like 2-bromo-1-phenylethan-1-one) and a protected guanidine (such as acetylguanidine). researchgate.net Initial attempts often result in low yields due to side reactions. researchgate.net Optimization studies have systematically investigated the effects of solvent, temperature, and reactant ratios to improve the yield of the desired intermediate. researchgate.netresearchgate.net

One critical parameter is the method of addition of reactants. A significant exotherm can occur when α-bromoacetophenone and acetylguanidine are mixed, leading to decreased yield and difficult workup. researchgate.net This issue can be resolved by the controlled, dropwise addition of a solution of the α-bromoacetophenone to the acetylguanidine mixture. researchgate.net Furthermore, reducing the amount of solvent, such as dimethylformamide (DMF), has been shown to be effective in improving the yield, as the product's poor solubility in the solvent allows for direct isolation by filtration. researchgate.net

For the subsequent methylation step to form the final product, the choice of base and the control of reaction time are crucial. Among bases like potassium carbonate and sodium hydroxide, sodium hydride has been found to be the most efficient. researchgate.net It is also important to manage the amount of methylating agent, such as iodomethane (B122720), balancing yield with safety considerations for large-scale production. researchgate.net Extending reaction times does not necessarily improve the yield and can lead to the formation of more by-products. researchgate.net

Table 1: Optimization of Cyclization Reaction Conditions for N-(4-phenyl-1H-imidazol-2-yl)acetamide researchgate.netresearchgate.net

| Entry | Acetylguanidine (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1.2 | Ethanol | 80 | 4 |

| 2 | 1.2 | Acetonitrile | 80 | 5 |

| 3 | 1.2 | Isopropanol | 80 | 4 |

| 4 | 1.2 | DMF | 80 | 15 |

| 5 | 2.0 | DMF | 80 | 20 |

| 6 | 2.0 | DMF | 30 | 45 |

| 7 | 2.0 | DMF | 0 | 40 |

| 8 | 2.0 | DMF (reduced volume) | <30 | 55 |

| 9 | 2.0 | DMF (further reduced volume) | <30 | 60 |

Data derived from the synthesis of a key intermediate.

Table 2: Optimization of Methylation Reaction researchgate.net

| Entry | Base | Iodomethane (equiv.) | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | 1.25 | 25 | 35 |

| 2 | NaOH | 1.25 | 0 | 42 |

| 3 | NaH | 1.25 | 0 | 55 |

| 4 | NaH | 1.25 | -10 | 65 |

| 5 | NaH | 1.0 | -10 | 58 |

| 6 | NaH | 1.5 | -10 | 66 |

Data derived from the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine.

Green Chemistry Principles and Sustainable Synthetic Approaches for Imidazole-2-amines

The synthesis of imidazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency. rroij.com These principles are being applied to develop more sustainable routes to imidazole-2-amines. bohrium.comresearchgate.net

Key green chemistry strategies applicable to imidazole synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. A significant green approach is the replacement of these with environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. ijfmr.commdpi.comwjbphs.com For instance, the synthesis of certain imidazole derivatives has been successfully demonstrated using water as a solvent, resulting in high yields. mdpi.comwjbphs.com

Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that eliminate the need for both a catalyst and a solvent represents a major advance in green chemistry. bohrium.com Microwave-assisted synthesis is a prominent technique in this area, often leading to shorter reaction times, higher yields, and purer products with reduced energy consumption. researchgate.netmdpi.com

Use of Reusable Catalysts: When catalysts are necessary, the focus is on using heterogeneous or recyclable catalysts to minimize waste. bohrium.comresearchgate.net Catalysts like silica (B1680970) gel, zeolites, and various nano-catalysts have been employed for the synthesis of multi-substituted imidazoles. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. ijfmr.com One-pot reactions, where multiple steps are carried out in the same reactor, are an effective way to improve atom economy and process efficiency. researchgate.net

For example, a green chemistry approach for the synthesis of triphenyl-imidazole using water as a solvent showed a significant increase in yield (90.90%) compared to the conventional method using glacial acetic acid (69.60%). wjbphs.com Such strategies hold great promise for the sustainable production of this compound.

Scalability Considerations and Large-Scale Synthesis of this compound

Translating a synthetic route from a laboratory setting to large-scale industrial production introduces a unique set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. The synthesis of this compound and its analogs has been optimized with scalability in mind. researchgate.netresearchgate.net

Key considerations for the large-scale synthesis include:

Reaction Kinetics and Heat Management: Exothermic reactions that are easily managed on a small scale can become hazardous on a large scale. researchgate.net The reaction to form the imidazole core is noted to be severely exothermic. researchgate.net In a scaled-up process, this requires careful control of the addition rate of reagents and efficient heat dissipation, for instance, by using a jacketed reactor with a cooling system to maintain the temperature below a critical point (e.g., 30°C). researchgate.net

Process Control and Monitoring: The progress of the reaction must be easily monitored on a large scale. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to track the consumption of reactants and the formation of the product. researchgate.net

Workup and Purification: The isolation and purification of the product must be practical for large quantities. A significant advantage of the optimized synthesis for the 2-acetamidoimidazole intermediate is its poor solubility in the reaction solvent (DMF). researchgate.net This allows the product to be isolated directly by filtration, avoiding complex and costly column chromatography, which is often not feasible for industrial production. researchgate.netresearchgate.net

Reaction Time: Reaction times often need to be adjusted during scale-up. For the synthesis of the 2-acetamidoimidazole intermediate, an increase in reaction time of 3-5 hours is typically required for larger batches. researchgate.net

By carefully considering these factors, a synthetic route that is not only high-yielding but also safe, reproducible, and economically viable for the large-scale production of this compound can be successfully implemented. researchgate.net

Mechanistic Investigations of 4 Methyl 1 Phenyl 1h Imidazol 2 Amine Formation

Detailed Elucidation of Proposed Reaction Pathways and Transition States

The most common synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine begins with the cyclization of an α-haloketone with a guanidine (B92328) derivative, followed by subsequent hydrolysis and methylation steps. researchgate.net

A primary pathway involves the reaction of 2-bromo-1-phenylethan-1-one (an α-bromoacetophenone) with acetylguanidine. researchgate.net This reaction is proposed to proceed via an initial nucleophilic attack of the guanidine nitrogen on the α-carbon of the ketone, displacing the bromide. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the imidazole (B134444) ring. A key challenge in this step is the formation of side products. For instance, a side reaction can occur where one molecule of acetylguanidine reacts with two molecules of the α-bromoacetophenone, leading to by-products. researchgate.net

The transition state for the cyclization step is influenced by steric factors. In related syntheses, steric hindrance in the transition state has been shown to dictate the reaction pathway, for example, determining whether a 6-endo-trig or a 5-exo-dig cyclization occurs. researchgate.net For the formation of the 4-phenyl-1H-imidazol-2-amine core, the reaction conditions are optimized to favor the desired cyclization pathway.

Another well-established method for forming the imidazole ring is the reaction of α-bromo-ketones with formamide, which serves as both the nitrogen and carbon source for the C2 position of the ring. nih.gov Alternative modern approaches to the 2-aminoimidazole skeleton include metal-catalyzed reactions, such as the palladium-catalyzed carboamination of N-propargyl guanidines and aryl triflates. nih.govnih.govacs.org This pathway involves a catalytic cycle proposed to include steps like oxidative addition, migratory insertion (aminopalladation), and reductive elimination. acs.org The regioselectivity of such reactions is often controlled by altering reaction conditions to favor specific mechanistic pathways, such as an anti-aminopalladation over a syn-aminopalladation. acs.org

The final step in the synthesis of the target molecule is the N-methylation of 4-phenyl-1H-imidazol-2-amine. This is typically an SN2 reaction where a methylating agent like iodomethane (B122720) reacts with the deprotonated imidazole nitrogen. researchgate.net The reaction is carried out in the presence of a strong base, such as sodium hydride, which deprotonates the most acidic proton, typically on the imidazole ring nitrogen, to form a nucleophilic anion that then attacks the methylating agent. researchgate.net

Characterization and Role of Reaction Intermediates

Several key intermediates are formed and have been characterized during the synthesis of 4-methyl-1-phenyl-1H-imidazol-2-amine.

In the classical synthesis starting from 2-bromo-1-phenylethan-1-one and acetylguanidine, the initial protected intermediate is N-(4-phenyl-1H-imidazol-2-yl)acetamide . researchgate.net This intermediate is crucial as the acetyl group serves as a protecting group for the 2-amino function, preventing side reactions and facilitating a cleaner cyclization. Its structure has been confirmed using techniques like Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H NMR). researchgate.net

The subsequent step involves the hydrolysis of this acetamide (B32628) intermediate, typically using a strong acid like HCl, to yield 4-phenyl-1H-imidazol-2-amine . researchgate.netresearchgate.net This amine is the direct precursor to the final methylated product.

During the optimization of the initial cyclization, a significant by-product, identified as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole , was isolated and characterized. researchgate.netresearchgate.net This compound forms from the reaction of the intermediate with a second molecule of the α-bromoacetophenone. Another characterized intermediate by-product is 2-(2-amino-4-phenyl-1H-imidazol-1-yl)-1-phenylethan-1-one . researchgate.net The identification of these structures was critical for optimizing reaction conditions to maximize the yield of the desired N-(4-phenyl-1H-imidazol-2-yl)acetamide. researchgate.net

In palladium-catalyzed syntheses of the 2-aminoimidazole core, proposed organometallic intermediates include a Pd-alkenyl species . acs.org Reductive elimination from this intermediate is believed to yield an exocyclic product which then isomerizes to the final, more stable 2-aminoimidazole ring system. acs.org

| Compound Name | Role in Synthesis | Characterization Methods | Reference |

|---|---|---|---|

| N-(4-phenyl-1H-imidazol-2-yl)acetamide | Protected Intermediate | ESI-MS, ¹H NMR | researchgate.net |

| 4-phenyl-1H-imidazol-2-amine | Direct Precursor | ESI-MS, ¹H NMR | researchgate.net |

| 2,6-diphenyl-1H-imidazo[1,2-a]imidazole | By-product | MS, ¹H NMR, ¹³C NMR | researchgate.netresearchgate.net |

| 2-(2-amino-4-phenyl-1H-imidazol-1-yl)-1-phenylethan-1-one | By-product Intermediate | MS, ¹H NMR | researchgate.net |

Catalytic Roles and Mechanisms in Imidazole-2-amine Synthesis

While the traditional synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine from α-haloketones does not always employ a catalyst, modern variations and alternative routes for the broader 2-aminoimidazole class rely heavily on catalysis to improve efficiency, yield, and environmental footprint. researchgate.net

Palladium Catalysis: A notable catalytic method for constructing 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines. nih.govnih.govacs.org The proposed catalytic cycle begins with the oxidative addition of an aryl triflate to a Pd(0) complex. This is followed by migratory insertion of the alkyne into the Pd-aryl bond. The subsequent intramolecular nucleophilic attack of the guanidine nitrogen onto the activated alkyne (aminopalladation) forms the heterocyclic ring. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the product. The choice of palladium source (e.g., Pd(OAc)₂) and ligands is crucial for directing the reaction pathway and achieving high yields. acs.org

Copper Catalysis: Copper catalysts are also employed in the synthesis of N-arylated imidazoles. For example, the reaction of an imidazole with an aryl halide can be facilitated by a copper(I) catalyst in the presence of a base like potassium carbonate. nih.gov This type of Ullmann condensation is a common method for forming C-N bonds.

Green Catalysis: In an effort to develop more environmentally friendly protocols, syntheses in deep eutectic solvents (DESs) like choline (B1196258) chloride-urea have been explored. mdpi.com In these systems, the DES is not merely a solvent but is believed to play a catalytic role. A plausible mechanism involves hydrogen bonding catalysis, where the hydrogen-bond donors in the DES activate the reactants, facilitating the heterocyclodehydration process between α-chloroketones and guanidine derivatives. mdpi.com

Acid/Base Catalysis: In the conventional synthesis pathway, both acid and base catalysis are fundamental. The initial cyclization is often base-mediated, while the deprotection (hydrolysis) of the N-acetyl intermediate is catalyzed by a strong acid (e.g., 6 M HCl). researchgate.net The final methylation step requires a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the imidazole ring, thereby activating it for nucleophilic attack on the methylating agent. researchgate.net

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically for the formation of this compound are not extensively published. However, the optimization of reaction conditions provides indirect evidence of kinetic control. researchgate.net

The rate of the initial cyclization reaction is highly dependent on temperature, solvent, and the stoichiometry of the reactants. For example, it was noted that a severe exotherm occurred when adding α-bromoacetophenone and acetylguanidine together at once, which decreased the yield. researchgate.net This issue was resolved by the slow, dropwise addition of the α-bromoacetophenone solution, indicating that controlling the reaction rate is crucial for preventing side reactions and maximizing the yield of the desired intermediate. researchgate.netresearchgate.net

| Reactant Ratio (Guanidine:Ketone) | Solvent | Temperature (°C) | Addition Method | Observed Outcome | Reference |

|---|---|---|---|---|---|

| 1:1 | DMF | RT | Single Step | Low Yield (4-5%), Exotherm | researchgate.net |

| 2:1 | DMF | RT | Single Step | Marginal Improvement | researchgate.net |

| 2:1 | DMF | <30 | Dropwise | Good Yield (60%) | researchgate.net |

The hydrolysis of the N-acetyl intermediate is also subject to kinetic control. The reaction is typically heated to 80°C in 6 M HCl to ensure a reasonable reaction rate for the cleavage of the stable amide bond. researchgate.net Similarly, the final methylation step is performed at low temperatures (–10°C to 0°C) to control the reactivity of the strong base (NaH) and the alkylating agent, preventing potential side reactions. researchgate.net Computational studies on related aromatic amines, such as 4-methyl aniline, use methods like Transition State Theory (TST) to calculate reaction kinetics, a technique that could be applied to elucidate the formation of this imidazole derivative. mdpi.com

Stereochemical Control and Mechanistic Implications

The synthesis of this compound, as described, does not involve the formation of any new chiral centers from achiral starting materials. The product itself is achiral. Therefore, stereochemical control in the sense of enantioselectivity or diastereoselectivity is not a factor in this specific synthesis.

However, the regiochemistry of the substitution on the imidazole ring is a critical aspect of mechanistic control. The reaction between 2-bromo-1-phenylethan-1-one and a substituted guanidine leads specifically to a 4-phenyl substituted imidazole. The mechanism dictates that the phenyl-bearing carbon of the ketone becomes the C4 of the imidazole ring, while the carbonyl carbon becomes C5.

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 1 Phenyl 1h Imidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-methyl-1-phenyl-1H-imidazol-2-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum displays signals for the aromatic protons of the phenyl group, the lone proton on the imidazole (B134444) ring, the protons of the methyl group, and the amine protons. The integration of these signals corresponds to the number of protons in each environment, and the multiplicity (splitting pattern) provides information about neighboring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl H (ortho) | 7.59–7.57 | dd | 8.3, 1.3 |

| Phenyl H (meta) | 7.26 | t | 7.7 |

| Phenyl H (para) | 7.09–7.07 | m | - |

| Imidazole H-5 | 7.03 | s | - |

| Amine NH₂ | 5.49 | s | - |

| Methyl CH₃ | 3.35 | s | - |

This data is based on a 600 MHz ¹H NMR spectrum in DMSO-d6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments within this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

The spectrum shows distinct resonances for the carbons of the phenyl ring, the imidazole ring, and the methyl group. The chemical shifts confirm the presence of both aromatic and heteroaromatic systems, as well as the aliphatic methyl carbon.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Imidazole C-2 | 150.39 |

| Phenyl C-1' (ipso) | 135.89 |

| Imidazole C-4 | 135.47 |

| Phenyl C-3'/5' (meta) | 128.69 |

| Phenyl C-2'/6' (ortho) | 125.57 |

| Phenyl C-4' (para) | 123.91 |

| Imidazole C-5 | 112.36 |

| Methyl C | 31.63 |

This data is based on a 150 MHz ¹³C NMR spectrum in DMSO-d6.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made in the 1D spectra. For instance, it would show a correlation between the methyl protons at 3.35 ppm and the methyl carbon at 31.63 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, such as the connection of the phenyl ring to the imidazole nitrogen and the placement of the methyl and amino groups on the imidazole ring.

Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would be particularly useful for confirming the coupling relationships between the ortho, meta, and para protons on the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound, Electrospray Ionization (ESI) mass spectrometry in positive ion mode reveals a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 174.0. This corresponds to the calculated molecular weight of the compound (C₁₀H₁₁N₃, molecular weight: 173.22 g/mol ) plus the mass of a proton, confirming the molecular formula.

A detailed fragmentation analysis was not found in the reviewed literature. However, a general fragmentation pattern for such a molecule would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the amine group is a common fragmentation pathway for amines.

Loss of small neutral molecules: Fragments corresponding to the loss of molecules such as HCN or CH₃CN from the imidazole ring could be expected.

Fragmentation of the phenyl group: Characteristic fragments for a monosubstituted benzene (B151609) ring would likely be observed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental IR spectrum for this compound was not available in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | Stretching | 3500 - 3300 (typically two bands for a primary amine) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=N (imidazole) | Stretching | 1650 - 1550 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| N-H (amine) | Bending | 1650 - 1580 |

| C-N | Stretching | 1350 - 1000 |

These predicted absorption bands would provide strong evidence for the presence of the amine, phenyl, and methyl-substituted imidazole functionalities within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the structure.

Specific UV-Vis spectroscopic data for this compound was not found in the available literature. However, based on its structure containing a phenyl group conjugated with an imidazole ring, it is expected to exhibit absorption in the UV region. The principal electronic transitions would likely be π → π* transitions associated with the aromatic and heteroaromatic systems. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenylimidazole chromophore.

Computational and Theoretical Studies of 4 Methyl 1 Phenyl 1h Imidazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. ppor.az It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data with high accuracy. nih.gov For 4-methyl-1-phenyl-1H-imidazol-2-amine, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the lowest possible energy (the ground state). ijsrset.com For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. Studies on similar phenyl-imidazole compounds have established typical bond lengths and angles for the imidazole (B134444) and phenyl rings. researchgate.netresearchgate.net

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the phenyl ring to the imidazole nitrogen (N1). A Potential Energy Surface (PES) scan can be performed by systematically rotating this dihedral angle to identify the most stable conformer(s) and the energy barriers between them. nih.govresearchgate.net The planarity and orientation of the phenyl ring relative to the imidazole ring significantly influence the molecule's electronic properties and intermolecular interactions.

Table 1: Representative Optimized Geometric Parameters for Phenyl-Imidazole Systems

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-N (imidazole ring) | 1.32 - 1.39 Å | Carbon-Nitrogen bond lengths within the imidazole ring. |

| C=C (imidazole ring) | 1.35 - 1.37 Å | Carbon-Carbon double bond length in the imidazole ring. |

| C-N (phenyl-imidazole link) | ~1.43 Å | Bond length between the phenyl ring and the N1 of the imidazole. |

| C-N (amine group) | ~1.37 Å | Bond length between the C2 of the imidazole and the amine nitrogen. |

| C-C-N (imidazole ring angle) | 107 - 111° | Internal bond angles of the imidazole ring. |

| C-N-C (phenyl-imidazole dihedral) | Variable | The twist angle between the phenyl and imidazole rings, determined by the lowest energy conformation. |

Note: The values presented are representative and based on DFT calculations of analogous phenyl-imidazole structures.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular Electrostatic Potential (MEP) mapping is a valuable tool that visualizes the electrostatic potential on the electron density surface. ijsrset.com For this compound, the MEP map would likely show regions of negative potential (nucleophilic sites, typically colored red) concentrated around the nitrogen atoms of the imidazole ring and the exocyclic amine group, indicating their susceptibility to electrophilic attack. researchgate.net Regions of positive potential (electrophilic sites, colored blue) are expected around the hydrogen atoms, particularly the amine protons. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the regions from which an electron is most likely to be donated. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the 2-amino group. researchgate.net The LUMO's energy relates to the electron affinity, and its distribution highlights electron-deficient regions. The LUMO is likely distributed over the phenyl ring and the imidazole system. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net DFT calculations on similar aromatic imidazole derivatives have reported energy gaps in the range of 4 to 5 eV. ppor.az

Table 2: Illustrative Frontier Molecular Orbital Energies for Phenyl-Imidazole Analogs

| Parameter | Typical Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Note: These values are representative examples from DFT studies on structurally related compounds.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net A frequency calculation on the optimized geometry of this compound confirms that the structure is a true energy minimum (no imaginary frequencies) and allows for the assignment of specific vibrational modes (stretching, bending, etc.) to the experimental spectral bands. mdpi.com

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode. mdpi.com

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | Stretching of the amine group N-H bonds. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl and imidazole rings. ajchem-a.com |

| C-H stretch (methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| C=N/C=C stretch (ring) | 1450 - 1620 | Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic rings. ajchem-a.com |

| C-N stretch | 1250 - 1450 | Stretching of the C-N single bonds, including the amine C-N and phenyl-imidazole C-N. researchgate.net |

Note: Wavenumber ranges are based on DFT calculations and experimental data for similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. ajchem-a.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of explicit solvent molecules, to model its movement and flexibility at a given temperature. onsager.cnnih.gov

For this compound, an MD simulation could be used to explore its conformational landscape in an aqueous environment, revealing how the phenyl ring rotates and how the molecule interacts with surrounding water molecules through hydrogen bonding. nih.gov Analyses of the MD trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the molecule's conformation and the flexibility of specific regions, respectively. ijsrset.comajchem-a.com

Quantum Chemical Methods for Reactivity and Intermolecular Interaction Energy Assessment

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature. ppor.az

Furthermore, these methods can be used to assess the energy of intermolecular interactions, such as the hydrogen bonds that this compound can form. By calculating the interaction energy between the molecule and another entity (e.g., another molecule of itself to form a dimer, or a solvent molecule), the strength and nature of these non-covalent bonds can be quantified. acs.org This is crucial for understanding its behavior in solution and its potential to interact with biological targets. researchgate.net

Scientific literature databases and chemical informatics resources often contain a wealth of information on various compounds; however, detailed computational analyses are typically performed on molecules with known or potential applications in fields such as medicinal chemistry or materials science. It appears that "this compound" has not been the subject of such specific published computational research.

Therefore, the generation of a detailed article with data tables and in-depth research findings, as per the requested outline, cannot be fulfilled at this time. Information regarding the computational and theoretical aspects of this particular compound is not available in the searched resources.

Derivatization and Functionalization of 4 Methyl 1 Phenyl 1h Imidazol 2 Amine

Chemical Transformations at the Amino (C2) Position

The exocyclic amino group at the C2 position is the most nucleophilic center in the molecule, making it a primary site for a variety of chemical transformations. Its reactivity is characteristic of a primary aromatic amine, although modulated by the electron-donating nature of the imidazole (B134444) ring.

Acylation and Sulfonylation: The C2-amino group readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. These reactions are fundamental for introducing a wide array of substituents. For instance, N-sulfonylation of the related 2-aminothiazole scaffold is a well-established procedure, typically carried out by reacting the amine with a sulfonyl chloride in the presence of a base like sodium acetate (B1210297). rsc.org This methodology is directly applicable to 2-aminoimidazoles.

Alkylation: Direct N-alkylation of the C2-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. Reductive amination offers a more controlled approach for introducing alkyl groups.

Urea (B33335) and Thiourea Formation: The reaction of the C2-amino group with isocyanates or isothiocyanates provides a straightforward route to C2-substituted ureas and thioureas, respectively. mdpi.comresearchgate.net These reactions are typically high-yielding and proceed under mild conditions. For example, the synthesis of N-substituted ureas can be efficiently achieved by the nucleophilic addition of amines to potassium isocyanate in an aqueous medium. mdpi.com Thiourea derivatives can be synthesized through the reaction of amines with phenyl isothiocyanate or by using carbamoyl isothiocyanates. researchgate.netresearchgate.net

Guanidinylation: The amino group can be converted into a guanidine (B92328) moiety through reaction with various guanylating agents. This transformation is significant as it can alter the basicity and hydrogen bonding capabilities of the molecule. Reagents like N,N′-di-Boc-S-methylisothiourea, often activated by a Lewis or Brønsted acid, are commonly employed for this purpose. nih.gov

A summary of common transformations at the C2-amino position is presented in the table below.

| Reaction Type | Reagent | Product | Reference |

| Acylation | Acyl Chloride / Anhydride | Amide | N/A |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | rsc.org |

| Alkylation | Alkyl Halide | Alkylamine | N/A |

| Urea Formation | Isocyanate | Urea | mdpi.com |

| Thiourea Formation | Isothiocyanate | Thiourea | researchgate.netresearchgate.net |

| Guanidinylation | Guanylating Agent | Guanidine | nih.gov |

Substitutions and Modifications of the Phenyl Moiety (N1-substituent)

The N1-phenyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The imidazole ring acts as a deactivating group through its inductive effect, but as an ortho-, para-director due to the lone pair on the nitrogen atom. The precise regioselectivity of these substitutions depends on the reaction conditions and the nature of the electrophile.

Electrophilic Aromatic Substitution:

Halogenation: The phenyl ring can be halogenated using standard reagents like N-bromosuccinimide (NBS) or molecular bromine. This introduces a handle for further functionalization, such as cross-coupling reactions.

Nitration: Nitration of the phenyl ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further derivatized. mdpi.com

Sulfonation: Aromatic sulfonation can be performed by treating the compound with fuming sulfuric acid or sulfur trioxide. rsc.org This introduces a sulfonic acid group, which can significantly alter the solubility and electronic properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions: Once a halogen atom (typically Br or I) is installed on the phenyl ring, a variety of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the halogenated phenyl ring and a boronic acid or ester. It is a powerful tool for introducing new aryl or alkyl substituents. mdpi.comnih.govnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. It is a versatile method for synthesizing a wide range of N-aryl derivatives. researchgate.netresearchgate.netrsc.orgnih.gov

The table below summarizes the key modifications of the N1-phenyl moiety.

| Reaction Type | Reagent/Catalyst System | Product Feature | Reference |

| Halogenation | NBS, Br₂ | Bromo- or Chloro-substituted phenyl | N/A |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenyl | mdpi.com |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid-substituted phenyl | rsc.org |

| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid/ester | Biaryl or Alkyl-aryl | mdpi.comnih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, Amine | Arylamine | researchgate.netrsc.org |

Alterations to the Methyl Group at C4

The methyl group at the C4 position, being attached to an aromatic ring, offers several avenues for functionalization, although it is generally less reactive than the C2-amino group.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The resulting functional group can then participate in a variety of subsequent reactions.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). williams.edu This yields a benzylic-type halide, which is a versatile intermediate for nucleophilic substitution reactions.

Deprotonation and Alkylation (Lateral Lithiation): The methyl group's protons are weakly acidic and can be removed by a strong base like n-butyllithium (n-BuLi), particularly if directed by a nearby coordinating group. The resulting carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new C-C bond.

Condensation Reactions: The activated methyl group can potentially undergo condensation reactions with aldehydes or ketones under basic or acidic conditions to form styryl-type derivatives. This reaction extends the conjugation of the system. nih.gov

The following table outlines the main transformations for the C4-methyl group.

| Reaction Type | Reagent | Intermediate/Product | Reference |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid, Aldehyde | N/A |

| Radical Halogenation | NBS, AIBN | Bromomethyl derivative | williams.edu |

| Lateral Lithiation | n-BuLi, Electrophile (E+) | C4-CH₂-E derivative | |

| Condensation | Aldehyde/Ketone | C4-CH=CR₂ derivative | nih.gov |

Regioselective Functionalization Strategies

Achieving regioselectivity is a key challenge when multiple reactive sites are present. The inherent reactivity differences often dictate the outcome; for instance, the C2-amino group is generally the most nucleophilic site. However, by employing protecting group strategies and carefully choosing reaction conditions, specific sites can be targeted.

Protection of the C2-Amino Group: To perform modifications on the phenyl ring or the methyl group without interference from the highly reactive amino group, it can be temporarily protected. Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), or benzyl (Bn) groups. These groups can be introduced and later removed under specific conditions.

Directed Metalation: The presence of the N1 and C2-amino nitrogens can direct lithiation to adjacent positions. For instance, after protection of the C2-amino group, directed ortho-metalation (DoM) could potentially functionalize the C5 position of the imidazole ring or the ortho-position of the N1-phenyl ring.

Kinetic vs. Thermodynamic Control: By carefully controlling reaction parameters such as temperature, solvent, and reaction time, it may be possible to favor reaction at one site over another. For example, kinetically controlled reactions at low temperatures might favor the most accessible or most acidic site, while thermodynamically controlled reactions at higher temperatures might lead to a more stable product.

Synthesis of Hybrid Molecular Structures Incorporating the 4-methyl-1-phenyl-1H-imidazol-2-amine Scaffold

The functional handles introduced through the derivatization reactions described above can be used to link the this compound core to other molecular fragments, creating hybrid structures with potentially novel properties.

Coupling to Biomolecules: A carboxylic acid derivative (from oxidation of the C4-methyl group) or an amino derivative (from reduction of a nitro group on the phenyl ring) can be coupled to amino acids, peptides, or other biomolecules using standard peptide coupling reagents (e.g., EDC, HOBt).

Formation of Macrocycles: If two functional groups are introduced onto the scaffold, they can be used to form macrocyclic structures through intramolecular cyclization or by linking two imidazole units together.

Click Chemistry: An alkyne or azide functionality can be introduced at any of the available positions. This allows the scaffold to be conjugated to other molecules bearing a complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").

Structure-Reactivity and Structure-Property Relationship Studies (Chemical Aspects)

The derivatization of the this compound scaffold allows for a systematic investigation of how structural changes influence the chemical properties and reactivity of the molecule.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the N1-phenyl ring can significantly alter the electron density of the imidazole ring and the nucleophilicity of the C2-amino group. For example, an EWG on the phenyl ring would decrease the basicity of the imidazole nitrogens and the C2-amino group.

Steric Effects: The introduction of bulky substituents, particularly at the ortho-position of the phenyl ring or on the C2-amino group, can hinder the approach of reagents to nearby reactive sites. This steric hindrance can influence the regioselectivity of reactions and the conformational preferences of the molecule. For example, steric effects have been shown to influence reaction pathways in related imidazole-2-thiol systems.

Solubility and Physical Properties: Modifications to the scaffold can have a profound impact on its physical properties. For instance, the introduction of polar groups like sulfonic acids or carboxylic acids will increase water solubility, while the addition of long alkyl chains will increase lipophilicity. These changes are critical for applications in materials science and medicinal chemistry.

Advanced Applications of 4 Methyl 1 Phenyl 1h Imidazol 2 Amine in Materials Science and Catalysis

Integration into Functional Materials

The integration of 4-methyl-1-phenyl-1H-imidazol-2-amine into functional materials is an area of growing interest. Its derivatives are being explored for their potential in organic electronics, as components of polymers and coordination compounds, and for their unique photophysical properties.

Design of Organic Electronic Materials

Imidazole (B134444) derivatives are recognized for their electron-transporting or bipolar (hole- and electron-transporting) capabilities, making them valuable in the design of organic light-emitting diodes (OLEDs). The imidazole core can facilitate charge transfer, a crucial process in the functioning of OLEDs. The phenyl and methyl substituents on the this compound scaffold can be systematically modified to fine-tune the electronic properties, solubility, and morphology of the resulting materials, which in turn influences the efficiency and stability of the electronic devices.

Research into imidazole-based fluorescent molecules has shown that their photophysical properties can be significantly affected by substitutions on the imidazole ring. For instance, N-methylation can induce a more twisted molecular structure, leading to aggregation-induced emission (AIE) properties. This phenomenon, where molecules are non-emissive in solution but become highly luminescent in the aggregated state, is highly desirable for applications in solid-state lighting and displays. While direct studies on this compound in OLEDs are emerging, the foundational research on similar imidazole structures suggests its potential as a scaffold for new organic electronic materials.

Development of Polymers and Coordination Compounds

The nitrogen atoms in the imidazole ring and the exocyclic amino group of this compound make it an excellent candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are of significant interest due to their diverse structures and potential applications in areas such as gas storage, separation, and catalysis.

The phenyl and methyl groups of the molecule can influence the topology and dimensionality of the resulting coordination network by introducing steric effects and affecting the packing of the polymer chains. The ability of the 2-amino group to form hydrogen bonds can further direct the self-assembly process, leading to robust and functional materials. For example, related imidazole-based ligands have been used to create multi-dimensional frameworks with interesting properties. The specific substitution pattern of this compound offers a unique combination of coordination sites and steric/electronic influences for the design of novel coordination polymers.

Exploration of Photophysical Properties and Optical Applications

The photophysical properties of materials containing the this compound core are a key area of investigation for potential optical applications. The extended π-system, encompassing the phenyl and imidazole rings, can give rise to interesting absorption and emission characteristics.

Studies on related imidazole derivatives have demonstrated that their fluorescence properties are highly sensitive to the chemical environment, including solvent polarity and the presence of metal ions. This solvatochromic behavior makes them potential candidates for use as sensors. Furthermore, the introduction of metal centers through coordination can modulate the photoluminescence, leading to new materials for applications such as chemical sensing and electroluminescent displays. The specific substitution pattern of this compound is expected to influence the energy levels of the molecular orbitals, and thus the color and efficiency of its luminescence.

Catalytic Roles of this compound and its Derivatives

The reactivity of the 2-aminoimidazole moiety makes this compound and its derivatives promising candidates for various catalytic applications. These range from their use as organocatalysts to their role as ligands in transition metal catalysis.

Applications as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. The 2-aminoimidazole scaffold present in this compound contains both a nucleophilic amino group and a basic imidazole ring, which can act in a cooperative manner to catalyze a variety of chemical transformations.

While specific studies detailing the organocatalytic applications of this compound are still developing, the known reactivity of related 2-aminoimidazoles suggests their potential in reactions such as Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. The presence of the N-phenyl group and the C4-methyl group can influence the catalyst's solubility, stability, and the stereochemical outcome of the catalyzed reaction. The development of chiral derivatives of this compound could also open up avenues for asymmetric organocatalysis.

Ligand Design for Transition Metal Catalysis

The nitrogen atoms of this compound are excellent donors for transition metals, making it a versatile ligand for the design of novel catalysts. The imidazole ring can coordinate to a metal center, and the exocyclic amino group can either coordinate directly to the metal or participate in secondary interactions that influence the catalytic activity.

The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the phenyl ring or by altering the groups on the amino nitrogen. This tunability is crucial for optimizing the performance of a transition metal catalyst in terms of activity, selectivity, and stability. For example, derivatives of 2-aminoimidazole have been explored as ligands in palladium-catalyzed cross-coupling reactions. The specific structure of this compound offers a unique steric and electronic profile that can be exploited in the design of next-generation transition metal catalysts for a wide range of organic transformations.

Below is a table summarizing the potential applications of this compound and its derivatives in materials science and catalysis based on the properties of the 2-aminoimidazole scaffold.

| Application Area | Relevant Structural Features | Potential Functionality |

| Organic Electronics | Imidazole core, Phenyl group | Electron transport, Hole transport, Aggregation-induced emission |

| Coordination Polymers | Imidazole nitrogen atoms, 2-Amino group | Ligand for metal centers, Control of network topology |

| Optical Materials | Extended π-system | Fluorescence, Solvatochromism, Sensing |

| Organocatalysis | 2-Amino group, Imidazole ring | Brønsted/Lewis base catalysis, Nucleophilic catalysis |

| Transition Metal Catalysis | Imidazole nitrogen atoms, 2-Amino group | Ligand for metal catalysts, Tuning of steric and electronic properties |

Future Perspectives and Emerging Research Avenues for 4 Methyl 1 Phenyl 1h Imidazol 2 Amine

Innovations in Green and Sustainable Synthetic Methodologies

Traditional synthetic routes for 2-aminoimidazoles often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, leading to significant chemical waste. mdpi.comjocpr.com The future of synthesizing 4-methyl-1-phenyl-1H-imidazol-2-amine and its derivatives lies in the adoption of green and sustainable chemistry principles.

Emerging research focuses on methodologies that improve efficiency while minimizing environmental impact. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govresearchgate.net For the synthesis of the 2-aminoimidazole scaffold, microwave-assisted protocols have been shown to be highly efficient, particularly when supported by catalysts like natural clays, which can replace strong mineral acids. jocpr.com

Deep Eutectic Solvents (DESs): These non-conventional, "green" reaction media are emerging as viable alternatives to volatile and toxic organic solvents. mdpi.comnih.gov The synthesis of 2-aminoimidazoles in DESs, such as those formed from choline (B1196258) chloride and urea (B33335) or glycerol, has been shown to be effective, reducing reaction times and allowing for easier product isolation and solvent recycling. mdpi.comnih.gov

Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that operate under solvent-free or catalyst-free conditions represents a significant advancement in green chemistry. jocpr.com For instance, the microwave-assisted reaction of 2-aminoimidazoles with sodium nitrite (B80452) on a solid support of natural clay proceeds without any solvent, simplifying the work-up process and reducing waste. jocpr.com

Palladium-Catalyzed Carboamination: Advanced catalytic methods, such as the palladium-catalyzed carboamination of N-propargyl guanidines, offer novel ways to construct the 2-aminoimidazole ring. nih.govacs.org This strategy allows for the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step, facilitating the rapid assembly of complex, substituted 2-aminoimidazoles from readily available starting materials. nih.govacs.org

| Parameter | Traditional Synthetic Methods | Green Synthetic Innovations |

|---|---|---|

| Solvents | Volatile Organic Solvents (e.g., DMF, Acetonitrile) | Deep Eutectic Solvents, Water, or Solvent-Free |

| Energy Source | Conventional Heating (hours) | Microwave Irradiation (minutes) |

| Catalysts | Strong Mineral Acids (e.g., H₂SO₄) | Natural Clays, Nanoparticles, or Catalyst-Free |

| Work-up | Complex extraction and purification | Simple filtration and crystallization |

| Environmental Impact | High chemical waste, use of toxic reagents | Reduced waste, use of recyclable media |

Advanced Spectroscopic and Computational Tools for Comprehensive Analysis

A thorough understanding of the structural, electronic, and physicochemical properties of this compound is crucial for its rational application. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques with powerful computational methods.

Spectroscopic Characterization: While standard techniques like NMR and FT-IR are foundational, advanced methods will provide deeper insights. nih.gov Single-crystal X-ray diffraction, for example, can determine the precise three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. iucr.orgnih.gov This is critical for understanding packing motifs and designing crystalline materials.

Computational Chemistry (DFT): Density Functional Theory (DFT) has become an indispensable tool for chemical research. niscpr.res.innih.gov For this compound, DFT studies can be employed to:

Optimize Molecular Geometry: Predict the most stable conformation of the molecule. niscpr.res.in

Analyze Electronic Structure: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic properties. nih.govtandfonline.com

Predict Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data. niscpr.res.inresearchgate.net

Map Molecular Electrostatic Potential (MEP): Identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. eurjchem.com

Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization and intramolecular interactions, providing insights into the molecule's stability. researchgate.neteurjchem.com

| Technique | Information Gained for this compound |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, crystal packing |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, predicted spectra |

| HOMO-LUMO Analysis | Chemical reactivity, kinetic stability, electronic transitions |

| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for nucleophilic/electrophilic attack |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, hyperconjugative interactions, stability |

Rational Design of Next-Generation Materials Utilizing the Imidazole-2-amine Scaffold

The 2-aminoimidazole scaffold is a versatile building block for the creation of novel materials with tailored properties. researchgate.netnih.gov The rational design of next-generation materials based on this compound involves the systematic modification of its structure to achieve desired functions.

Future research in this area will likely focus on:

Pharmacophore Development: In medicinal chemistry, the 2-aminoimidazole core is a key pharmacophore. researchgate.netnih.gov By modifying the phenyl and methyl substituents on the this compound backbone, researchers can tune the molecule's interaction with biological targets. For instance, adding electron-withdrawing or -donating groups to the phenyl ring can alter the molecule's electronic properties and binding affinities. researchgate.net

Coordination Chemistry and Catalysis: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, making 2-aminoimidazole derivatives useful as ligands in coordination chemistry and catalysis. researchgate.net The specific substituents on this compound can influence the steric and electronic environment around the metal center, allowing for the fine-tuning of the resulting complex's catalytic activity.

Organic Electronics: The conjugated π-system of the phenyl and imidazole rings suggests potential applications in organic electronics. By extending this conjugation through further chemical modifications, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

| Structural Modification | Potential Application | Rationale |

|---|---|---|

| Substitution on the Phenyl Ring | Medicinal Chemistry (Drug Design) | Tune binding affinity and pharmacokinetic properties. researchgate.net |

| Functionalization of the Amino Group | Coordination Chemistry | Create novel ligands for metal catalysts. |

| Polymerization via Functional Groups | Materials Science (Polymers) | Develop new polymers with unique thermal or electronic properties. |

| Introduction of Fluorophores | Fluorescent Probes | Create sensors for ions or biomolecules. |

Interdisciplinary Research Integrating Advanced Chemical Principles

The full potential of this compound will be realized through interdisciplinary research that integrates principles from various fields of chemistry and beyond. nih.govrroij.com Future projects will likely involve collaborations between synthetic chemists, computational chemists, materials scientists, and biologists.

A hypothetical interdisciplinary project could involve:

Computational Design: Using DFT and molecular docking studies to predict derivatives of this compound with high affinity for a specific biological target (e.g., a protein kinase). researchgate.netresearchgate.net

Green Synthesis: Employing sustainable, microwave-assisted synthetic methods to efficiently produce a library of these designed compounds. jocpr.com

Advanced Characterization: Using a combination of advanced spectroscopic and crystallographic techniques to confirm the structures and elucidate the properties of the synthesized molecules. iucr.org

Biological Evaluation: Collaborating with biologists to test the efficacy of the new compounds in relevant cellular and biochemical assays.

Structure-Activity Relationship (SAR) Studies: Integrating the computational, synthetic, and biological data to establish clear structure-activity relationships, which will guide the design of the next generation of compounds.

This integrated approach, where computational predictions guide experimental work and experimental results feed back into refining computational models, represents the future of chemical research and will be essential for developing innovative applications for this compound.

Q & A

Q. What are the standard synthetic routes for 4-methyl-1-phenyl-1H-imidazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via one-pot multicomponent reactions. For example, derivatives of imidazole can be prepared by reacting cyanoacetamide derivatives with aromatic aldehydes and aminothiazoles under reflux conditions . Key intermediates are characterized using FT-IR and NMR spectroscopy to confirm functional groups and structural integrity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- FT-IR : Identifies functional groups like NH₂ (stretching ~3300 cm⁻¹) and aromatic C-H bonds.

- ¹H/¹³C NMR : Confirms substitution patterns and aromaticity (e.g., phenyl protons at δ 7.2–7.5 ppm) .

- HPLC or LC-MS : Validates purity and detects byproducts .

Q. What safety protocols should be followed during synthesis and handling?

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods to minimize inhalation risks.

- Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction with SHELXL software refines bond lengths, angles, and torsional parameters. For example, monoclinic crystal systems (space group Cc) are analyzed with Agilent diffractometers to determine unit cell dimensions (e.g., a = 11.76 Å, b = 11.81 Å) . Hydrogen bonding networks and π-π stacking interactions are mapped to explain stability .

Q. How can researchers address contradictions in reported crystallographic or spectroscopic data?

- Cross-validate data using complementary techniques (e.g., XRD for crystal packing vs. NMR for solution-state conformation) .

- Apply density functional theory (DFT) to reconcile experimental and computational bond parameters .

- Re-examine synthetic conditions (e.g., solvent polarity, temperature) that may alter tautomeric forms .

Q. What computational strategies enhance the design of bioactive derivatives?

- Molecular docking : Screens derivatives against target proteins (e.g., urokinase receptors) to predict binding affinities .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .

- ADMET prediction : Assesses pharmacokinetic properties (e.g., logP, solubility) for lead optimization .

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imidazole ring closure .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in multi-step syntheses .

- Temperature control : Lower temperatures (~0–5°C) reduce side reactions during sensitive steps (e.g., diazotization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.